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Compound of Interest

Compound Name: 2-Bromo-4,6-diphenylpyrimidine

Cat. No.: B372626

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structural elucidation of 2-Bromo-4,6-diphenylpyrimidine. The
document details generalized experimental protocols for its synthesis and characterization
using modern spectroscopic and crystallographic techniques. Due to the limited availability of
published experimental data for this specific compound, this guide presents expected
spectroscopic characteristics based on its chemical structure and data from analogous
compounds. The aim is to equip researchers with a robust framework for the synthesis,
purification, and complete structural verification of 2-Bromo-4,6-diphenylpyrimidine and
similar heterocyclic compounds.

Compound Profile

2-Bromo-4,6-diphenylpyrimidine is a halogenated heterocyclic compound featuring a
pyrimidine core substituted with two phenyl groups and a bromine atom. Such structures are of
significant interest in medicinal chemistry and materials science.
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Property

Value

Reference

Chemical Name

2-Bromo-4,6-
diphenylpyrimidine

CAS Number 56181-49-8 [1]
Molecular Formula C16H11BrN2 [2]
Molecular Weight 311.18 g/mol [1][2]

Physical Form

Powder to crystal

[1]

Melting Point

127.0to0 131.0 °C

[1]

Spectroscopic and Crystallographic Data
(Predicted)

While specific experimental spectra for 2-Bromo-4,6-diphenylpyrimidine are not widely
published, the following tables summarize the expected data based on its structure and known
values for similar compounds. These tables serve as a benchmark for researchers verifying the
synthesis and purification of the title compound.

Table 1: Predicted *H NMR Spectroscopic Data Solvent: CDCls, Reference: TMS at 0.00 ppm

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) ortho-Protons of

~8.30 - 8.50 Multiplet 4H ]
phenyl rings

~7.80 Singlet 1H H-5 of pyrimidine ring
meta- and para-

~7.45 -7.60 Multiplet 6H Protons of phenyl

rings

Table 2: Predicted 3C NMR Spectroscopic Data Solvent: CDCIs, Reference: CDCls at 77.16
ppm
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Chemical Shift (6, ppm) Assighment

~165 C4/C6

~158 C2

~137 ipso-Carbons of phenyl rings

~131 para-Carbons of phenyl rings

~129 ortho/meta-Carbons of phenyl rings
~115 C5

Table 3: Predicted Mass Spectrometry Data lonization Mode: Electrospray (ESI+)

m/z (Da) Assignment Note

Characteristic 1:1 isotopic
311.02/313.02 [M+H]*+

pattern due to 7°Br and 8!Br.

Sodium adduct, showing the
333.00/335.00 [M+Na]*

bromine isotopic pattern.

Table 4: Predicted FT-IR Spectroscopic Data Sample Preparation: KBr Pellet

Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
C=N and C=C stretching

1600 - 1550 Strong ) ) - )
vibrations of pyrimidine ring
Aromatic C=C stretching

1500 - 1400 Strong ] ) ]
vibrations of phenyl rings
C-H out-of-plane bending for

770 -730 Strong ]
mono-substituted benzene

690 - 650 Strong C-Br stretch
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Experimental Protocols
Synthesis of 2-Bromo-4,6-diphenylpyrimidine (General
Procedure)

A common route to synthesize 4,6-disubstituted pyrimidines involves the condensation of a 1,3-
dicarbonyl compound with an amidine. Subsequent halogenation can then be performed.

Step 1: Synthesis of 4,6-diphenylpyrimidine-2-ol

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol),
add 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and urea.

o Reflux the reaction mixture for 6-8 hours with constant stirring. The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and pour it into ice-cold water.
 Acidify the solution with dilute hydrochloric acid to precipitate the product.

« Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize
from ethanol to obtain pure 4,6-diphenylpyrimidine-2-ol.

Step 2: Bromination to 2-Bromo-4,6-diphenylpyrimidine

To a flask containing 4,6-diphenylpyrimidine-2-ol, add an excess of phosphorus oxybromide
(POBr3).

e Heat the mixture at 100-110 °C for 3-4 hours.

o Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
o Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

e The resulting precipitate is filtered, washed with water, and dried.

 Purify the crude product by column chromatography over silica gel using a hexane-ethyl
acetate solvent system to yield 2-Bromo-4,6-diphenylpyrimidine.
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Spectroscopic and Crystallographic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube.[3]

* 'H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical
parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay
of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Reference the chemical
shifts to the residual solvent peak (CDClIs at 7.26 ppm).[3]

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the low natural abundance of 13C, a higher number of scans (1024-4096) is required. Use
a relaxation delay of 2-10 seconds. Reference the chemical shifts to the solvent peak (CDCls
at 77.16 ppm).[3]

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

o Data Acquisition: Introduce the sample into an ESI or APCI mass spectrometer. Acquire the
spectrum in positive ion mode over a mass range of m/z 100-500. The presence of bromine
should result in a characteristic isotopic pattern for the molecular ion peak [M]* and related
fragments.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation: Mix a small amount of the dry sample (1-2 mg) with ~100 mg of dry KBr
powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record
the spectrum from 4000 to 400 cm—1.

Single-Crystal X-ray Diffraction
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o Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a
saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl
acetate/hexane).

o Data Collection: Mount a suitable single crystal on a goniometer head.[2] Collect diffraction
data using a diffractometer equipped with a Mo Ka or Cu Ka radiation source at a controlled
temperature (e.g., 100 K or 293 K).

 Structure Solution and Refinement: Process the collected data to determine the unit cell
dimensions and space group. Solve the crystal structure using direct methods and refine it to
obtain the final atomic coordinates, bond lengths, and angles, providing unambiguous
confirmation of the molecular structure.

Visualizations
Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural
confirmation of 2-Bromo-4,6-diphenylpyrimidine.
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Caption: Workflow for the synthesis and structural analysis of a target compound.

Potential Biological Interaction

While no specific signaling pathway has been defined for 2-Bromo-4,6-diphenylpyrimidine,
related 4,6-diphenylpyrimidine derivatives have been investigated as inhibitors of enzymes like
Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), which are relevant targets in
neurodegenerative diseases such as Alzheimer's.[4][5] Pyrimidine derivatives are also known
to act as kinase inhibitors.[6] This suggests a potential for the title compound to interact with
enzymatic active sites.
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Caption: Hypothetical enzyme inhibition mechanism for pyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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